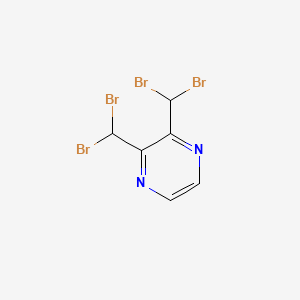

2,3-Bis-dibromomethyl-pyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Advanced Chemical Synthesis

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in chemical synthesis. tandfonline.comresearchgate.netnih.gov Its unique electronic properties and the capacity for functionalization at various positions make it a versatile building block. rsc.orgnih.gov The pyrazine nucleus is integral to a wide range of compounds with applications in medicinal chemistry, materials science, and agriculture. tandfonline.comresearchgate.netnih.govderpharmachemica.com

In medicinal chemistry, pyrazine derivatives are recognized for their broad spectrum of biological activities. nih.govderpharmachemica.com They form the core of numerous therapeutic agents. nih.govbohrium.com The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and metal coordination, which is crucial for molecular recognition and biological function. nih.gov

In the realm of materials science, the electron-deficient nature of the pyrazine ring makes it a valuable component in the design of organic electronic materials. researchgate.netacs.org Pyrazine-based compounds have been successfully incorporated into organic light-emitting diodes (OLEDs), organic photovoltaic cells, and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net Their rigid, planar structure and strong electron-withdrawing ability are key to their utility in these applications. researchgate.net Furthermore, pyrazine derivatives have been used to construct two-dimensional conjugated metal-organic frameworks (MOFs) with potential applications in energy storage, such as in air self-charging aqueous zinc-ion batteries. chinesechemsoc.org

The versatility of the pyrazine scaffold is also evident in the synthesis of complex natural products and their analogues. nih.gov The ability to perform various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, on the pyrazine core allows for the construction of intricate molecular architectures. tandfonline.comresearchgate.net

Overview of Dihalomethyl Functionalities in Heterocyclic Chemistry

Dihalomethyl groups, particularly dibromomethyl (-CHBr2) groups, are highly reactive functionalities that serve as valuable synthetic handles in heterocyclic chemistry. thieme.de Their presence on a heterocyclic ring significantly influences the molecule's reactivity, providing pathways to a variety of chemical transformations. The two halogen atoms on the same carbon activate the adjacent C-H bond and make the carbon atom electrophilic, susceptible to nucleophilic attack.

One of the most important reactions involving dihalomethyl groups is their conversion into aldehydes. evitachem.com This transformation can be achieved through various methods, including hydrolysis or reaction with silver nitrate (B79036). The resulting formyl group is a versatile intermediate that can undergo a wide range of subsequent reactions, such as oxidations to carboxylic acids, reductions to alcohols, and various condensation and coupling reactions. evitachem.com

Furthermore, dihalomethyl groups are precursors for the formation of carbon-carbon double bonds. For instance, treatment with reducing agents can lead to the formation of stilbene-like structures. They are also employed in the synthesis of fused ring systems.

Rationale for Research Focus on 2,3-Bis-dibromomethyl-pyrazine

The compound this compound is a subject of significant research interest due to the unique combination of a pyrazine core and two adjacent dibromomethyl groups. This specific arrangement of functional groups unlocks a rich and diverse reactivity profile, making it a powerful intermediate for the synthesis of complex heterocyclic systems.

The primary rationale for focusing on this compound is its utility as a precursor to highly reactive ortho-quinodimethane-type intermediates. The treatment of this compound with reagents like sodium iodide induces a cyclization reaction, generating a transient, highly reactive diene. rsc.orgresearchgate.net This intermediate can be readily trapped in cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles. rsc.orgsci-hub.se This strategy provides an efficient route to construct fused-ring systems, such as cyclobuta[b]pyrazine derivatives. rsc.orgresearchgate.net

This reactivity has been harnessed in the total synthesis of complex molecules. For example, a key step in an efficient synthesis of varenicline, a smoking cessation aid, involves a sodium iodide-mediated Diels-Alder reaction between this compound and norbornadiene. sci-hub.se This highlights the compound's practical application in the synthesis of medicinally relevant targets.

Moreover, the two dibromomethyl groups can be transformed into other functionalities. For instance, nucleophilic substitution reactions on the related 2,3-dibromomethyl-pyrazino[2,3-b]phenazine have been demonstrated with various nucleophiles like propanol (B110389) and morpholine, leading to the corresponding disubstituted products. scispace.comresearchgate.net This suggests that this compound can serve as a scaffold for introducing a variety of substituents at the 2 and 3 positions of the pyrazine ring, further expanding its synthetic utility. The presence of two such reactive groups in close proximity allows for the construction of bicyclic and polycyclic systems that would be challenging to access through other synthetic routes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Br4N2 |

|---|---|

Molecular Weight |

423.73 g/mol |

IUPAC Name |

2,3-bis(dibromomethyl)pyrazine |

InChI |

InChI=1S/C6H4Br4N2/c7-5(8)3-4(6(9)10)12-2-1-11-3/h1-2,5-6H |

InChI Key |

BLVKGGOENLLQCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)C(Br)Br)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Dibromomethyl Pyrazine

Direct Halogenation Approaches

Direct halogenation of an appropriate precursor, such as 2,3-dimethylpyrazine, presents a straightforward route to 2,3-bis-dibromomethyl-pyrazine. This approach focuses on the selective bromination of the methyl groups attached to the pyrazine (B50134) ring. The success of this strategy hinges on the careful control of reaction conditions to favor side-chain halogenation over ring substitution.

Electrophilic Bromination Mechanisms

The pyrazine ring is an electron-deficient system, making it generally resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.net In acidic conditions, the nitrogen atoms can be protonated, further deactivating the ring towards electrophiles. thieme-connect.de Direct electrophilic bromination of the pyrazine ring itself is therefore not a viable primary pathway for the synthesis of this compound. Any electrophilic attack would preferentially occur on the ring, if at all, rather than the methyl side chains, and would likely require harsh conditions.

Radical Bromination Pathways

A more plausible direct approach involves the radical bromination of the methyl groups of 2,3-dimethylpyrazine. This method relies on the generation of bromine radicals, which can selectively abstract hydrogen atoms from the methyl side chains, initiating a chain reaction that leads to the formation of bromomethyl and subsequently dibromomethyl groups. youtube.commasterorganicchemistry.com

The mechanism for radical bromination typically involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This can be achieved using UV light or a radical initiator such as azobisisobutyronitrile (AIBN).

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups on the 2,3-dimethylpyrazine to form a resonance-stabilized pyrazinylmethyl radical and a molecule of hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. This process can be repeated to achieve di- and even tri-bromination of the methyl groups.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

A common reagent used for this type of transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine, favoring radical substitution over addition reactions. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagents

The successful synthesis of this compound via radical bromination requires careful optimization of the reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) is often preferred over Br₂. | NBS maintains a low concentration of Br₂, which favors radical substitution and minimizes competitive electrophilic addition to any potential double bonds. |

| Initiator | AIBN or UV light. | Provides the initial energy to generate bromine radicals and start the chain reaction. |

| Solvent | Non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane. | These solvents are inert to the reaction conditions and can effectively dissolve the reactants. |

| Temperature | Elevated temperatures are typically required. | To facilitate the decomposition of the initiator and promote the propagation of the radical chain reaction. |

| Stoichiometry | A molar excess of the brominating agent is necessary. | To ensure the complete dibromination of both methyl groups. |

Controlling the stoichiometry of the brominating agent is crucial. Insufficient amounts will lead to a mixture of mono- and di-brominated products, while a large excess could potentially lead to over-bromination or degradation of the starting material.

Multi-Step Synthetic Routes to Pyrazine Precursors

An alternative to the direct halogenation of a pre-existing pyrazine derivative is a multi-step approach that involves the initial construction of the pyrazine ring, followed by the introduction and subsequent modification of the required functional groups.

Condensation Reactions for Pyrazine Ring Formation

The formation of the pyrazine ring is often achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. nih.govgoogle.com For the synthesis of a 2,3-disubstituted pyrazine, the reaction would involve the condensation of a 1,2-diamine with a 1,2-diketone. Industrially, pyrazine derivatives can be synthesized by the condensation of ethylenediamine with vicinal diols. nih.gov The general mechanism involves the formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine. acs.org

| Reactant 1 | Reactant 2 | Product |

| 1,2-Diketone | 1,2-Diamine | 2,3-Disubstituted Pyrazine |

| α-Amino Ketone (dimerization) | 2,5-Disubstituted Pyrazine | |

| Ethylenediamine | Propylene Glycol | Substituted Pyrazine |

Introduction of Methyl and Subsequent Dibromomethyl Groups

Once the pyrazine ring is formed, the next step in this multi-step approach is the introduction of methyl groups at the 2 and 3 positions, if they are not already present from the ring-forming reaction. This can be a challenging transformation due to the electron-deficient nature of the pyrazine ring. thieme-connect.de However, various methods for the methylation of heteroaromatic compounds have been developed. rsc.org

Following the successful synthesis of 2,3-dimethylpyrazine, the final step is the dibromination of the methyl groups. This is achieved through the radical bromination methods described in section 2.1.2. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is the most common and effective method for this transformation. The reaction conditions would be similar to those outlined in the direct halogenation approach, requiring careful control of stoichiometry and temperature to achieve the desired this compound.

Green Chemistry Principles in Synthesis of Bromomethyl Pyrazines

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of bromomethyl pyrazines, these principles can be applied to reduce waste, lower energy consumption, and avoid the use of hazardous substances. Key strategies include the use of solvent-free reaction conditions, energy-efficient microwave irradiation, and the development of highly selective and reusable catalysts.

Solvent-free synthesis represents a significant advancement in green chemistry, as it eliminates a major source of chemical waste and simplifies product purification. researchgate.net These reactions are typically conducted by heating a mixture of the solid reactants or by grinding them together.

One notable example of a solvent-free approach is the condensation reaction of terpene-monooximes with an excess of amines to produce terpene-fused pyrazine derivatives. researchgate.net This method, while not directly producing this compound, demonstrates the feasibility of forming the pyrazine ring under solventless conditions. The key features of this type of methodology are:

Operational Simplicity : The reactions are straightforward to set up, often requiring only the mixing and heating of reagents. researchgate.net

Efficient Work-up : The absence of solvent simplifies the isolation of the product, often involving simple extraction and column chromatography. researchgate.net

Reduced Waste : By eliminating the solvent, a significant portion of the waste stream associated with the reaction and purification is removed, aligning with the principles of green chemistry. mdpi.com

| Reactant A | Reactant B | Conditions | Product Type | Key Advantage |

| Terpene-monooxime | Excess Amine | Heating | Terpene-fused pyrazine | Solvent-free, simple work-up researchgate.net |

This solvent-free approach could theoretically be adapted for the synthesis of brominated pyrazines by utilizing appropriately functionalized starting materials. The challenge lies in identifying suitable precursors that can react under solvent-free conditions to yield the desired this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govsemanticscholar.org These benefits are attributed to the efficient and uniform heating of the reaction mixture. mdpi.com

In the context of synthesizing heterocyclic compounds related to pyrazines, microwave-assisted protocols have been successfully employed. For instance, the synthesis of quinoline-fused 1,4-benzodiazepines from substituted 3-bromomethyl-2-chloro-quinolines demonstrated significantly higher yields (92-97%) and drastically shorter reaction times (5 minutes) under microwave irradiation compared to conventional heating (62-65% yield). nih.gov Similarly, the synthesis of 3,5-arylated 2-pyrazolines under microwave irradiation resulted in higher yields and cleaner reactions in a fraction of the time (2-12 minutes) compared to classical methods. mdpi.com

| Reaction Type | Conventional Method Yield | Microwave Method Yield | Conventional Time | Microwave Time | Reference |

| Synthesis of quinoline-fused 1,4-benzodiazepines | 62-65% | 92-97% | Not specified | 5 min | nih.gov |

| Synthesis of 3,5-arylated 2-pyrazolines | Lower | 82-99% | Longer | 2-12 min | mdpi.com |

| Synthesis of N-carbetoxythiourea | 40% | 52% | 1 h | Not specified | semanticscholar.org |

These examples highlight the potential of microwave-assisted synthesis for the efficient production of bromomethyl pyrazines. A hypothetical microwave-assisted synthesis of this compound could involve the reaction of a suitable pyrazine precursor with a brominating agent under microwave irradiation, potentially leading to a rapid and high-yielding process.

Catalyst-based approaches are fundamental to green chemistry as they can enhance reaction selectivity, reduce the need for stoichiometric reagents, and enable the use of milder reaction conditions. In pyrazine synthesis, transition metal catalysts, particularly palladium, have proven to be highly effective.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating C-C bonds and functionalizing pyrazine rings. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives utilized a tetrakis(triphenylphosphine)-palladium(0) catalyst for the arylation of a brominated pyrazine precursor. mdpi.com Similarly, the synthesis of the pyrazine bisindole alkaloid Alocasin A was achieved through a double Suzuki-Miyaura coupling between 2,5-dibromopyrazine and 3-borylindole using a palladium catalyst, resulting in a 69% yield. mdpi.com Another example is the nickel-catalyzed Kumada-Corriu cross-coupling used in the synthesis of a wasp pheromone, which effectively coupled a chloropyrazine with a Grignard reagent. nih.gov

Heterogeneous catalysts are also gaining attention due to their ease of separation from the reaction mixture and potential for reuse, which are key aspects of sustainable chemical processes. sciforum.net The synthesis of ketazines using a Ni-based heterogeneous catalyst provides an example of an environmentally benign approach with low catalyst loadings and short reaction times. sciforum.net

| Reaction | Catalyst | Reactants | Product | Yield | Reference |

| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acid | Arylated pyrazine derivatives | 60-85% | mdpi.com |

| Suzuki-Miyaura Coupling | Tetrakis(triphenylphosphine)palladium(0) | 2,5-dibromopyrazine, 3-borylindole | Pyrazine bisindole | 69% | mdpi.com |

| Kumada-Corriu Coupling | Nickel catalyst | 2-chloropyrazine, 3-methylbutylmagnesium bromide | Trisubstituted pyrazine | 90% | nih.gov |

| Ketazine Synthesis | Ni-based heterogeneous catalyst | Acetophenone, Hydrazine hydrate | Ketazine | 76-89% | sciforum.net |

While a specific catalyst-based synthesis for this compound is not detailed in the provided context, the principles of using palladium or other transition metal catalysts for the functionalization of halopyrazines are well-established. A potential route could involve the direct bromination of a 2,3-dimethylpyrazine precursor using a selective catalyst or a catalyzed reaction to introduce the dibromomethyl groups.

Reactivity and Transformational Chemistry of 2,3 Bis Dibromomethyl Pyrazine

Nucleophilic Substitution Reactions of Bromomethyl Groups

The electron-withdrawing nature of the pyrazine (B50134) ring enhances the susceptibility of the dibromomethyl groups to nucleophilic attack. The bromine atoms act as effective leaving groups, allowing for their displacement by a variety of nucleophiles.

Substitution with Oxygen-Centered Nucleophiles

Table 1: Substitution with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Application |

|---|

Substitution with Nitrogen-Centered Nucleophiles

While specific examples of direct substitution on 2,3-Bis-dibromomethyl-pyrazine with nitrogen-centered nucleophiles like amines are not detailed in the provided search results, the general reactivity of such substrates suggests this pathway is feasible. In analogous systems, such as halo-substituted pyridines and quinoxalines, nucleophilic substitution with amines is a common method for introducing nitrogen-based functional groups. thieme-connect.deyoutube.com These reactions typically proceed by the displacement of a halide leaving group by the amine nucleophile. youtube.com

Substitution with Sulfur-Centered Nucleophiles

Similar to nitrogen nucleophiles, direct evidence for the reaction of this compound with sulfur-centered nucleophiles is not explicitly detailed in the provided sources. However, the established reactivity of the bromomethyl groups makes reactions with nucleophiles such as thiols or sulfide (B99878) ions plausible for the synthesis of thioethers and other sulfur-containing pyrazine derivatives.

Mechanisms of Nucleophilic Displacement

The mechanism of nucleophilic substitution at the carbon atoms of the dibromomethyl groups can follow either an SN1 or SN2 pathway. organic-chemistry.org The structure of this compound is analogous to benzylic halides.

SN1 Mechanism : This pathway involves the formation of a carbocation intermediate after the departure of a bromide ion. This intermediate would be stabilized by resonance with the adjacent pyrazine ring. The planar carbocation can then be attacked by a nucleophile from either side. organic-chemistry.org The stability of this potential carbocation makes the SN1 route a likely possibility, especially with weaker nucleophiles or in polar protic solvents. organic-chemistry.org

SN2 Mechanism : This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry in a single, concerted step. organic-chemistry.org This pathway is favored by strong nucleophiles and is sensitive to steric hindrance. wikipedia.org

The specific pathway that predominates depends on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. organic-chemistry.org The presence of the electron-deficient pyrazine ring can influence the stability of charged intermediates, thereby affecting the reaction mechanism. wikipedia.org

Cycloaddition Reactions Facilitated by Pyrazine o-Quinodimethanes

A significant aspect of the chemistry of this compound is its ability to serve as a precursor to highly reactive intermediates that can undergo cycloaddition reactions.

Generation of o-Quinodimethane Intermediates from this compound

Treatment of this compound with a debrominating agent, such as sodium iodide, leads to the formation of a transient pyrazine o-quinodimethane intermediate, also described as 2,3-bis(bromomethylene)-2,3-dihydropyrazine. thieme-connect.deepdf.pub This reactive species is generated in situ and can be trapped by a suitable dienophile in a Diels-Alder type reaction. sci-hub.rugoogle.com The process involves the elimination of bromine atoms, resulting in the formation of two exocyclic double bonds. epdf.pub

This cycloaddition-aromatization sequence provides an efficient route to synthesize quinoxaline (B1680401) derivatives. thieme-connect.de For instance, the reaction with diethyl maleate (B1232345) in the presence of sodium iodide yields a quinoxaline-based product. google.com Microwave irradiation has also been employed to facilitate the debromination and subsequent trapping of the intermediate with dienophiles under solvent-free conditions. thieme-connect.de

Table 2: Generation and Trapping of Pyrazine o-Quinodimethane

| Reagent | Dienophile | Conditions | Product Type |

|---|---|---|---|

| Sodium Iodide (NaI) | Diethyl maleate | DMF, 80°C | Quinoxaline derivative google.com |

| Sodium Iodide (NaI) | Norbornadiene | - | Adduct for further synthesis sci-hub.ru |

Diels-Alder Reactions with Electron-Deficient Dienophiles

No specific studies detailing the participation of this compound as a diene in Diels-Alder reactions with electron-deficient dienophiles have been identified. The pyrazine ring, being electron-deficient itself, is generally a poor diene for normal electron-demand Diels-Alder reactions. nih.gov Inverse electron-demand Diels-Alder reactions, where the pyrazine would act as the electron-deficient component, are more plausible but no examples involving this compound have been reported.

Stereochemical Aspects of Cycloaddition Products

In the absence of any documented Diels-Alder reactions involving this compound, there is no information available regarding the stereochemical aspects of any potential cycloaddition products. The stereochemistry of Diels-Alder reactions is a critical aspect of their utility in synthesis, but without experimental data, any discussion would be purely speculative.

Elimination Reactions

Debromination Pathways

Specific research on the debromination pathways of this compound is not present in the current body of scientific literature. While the four bromine atoms on the benzylic-like positions would be expected to be susceptible to elimination reactions, the specific conditions and resulting products have not been experimentally determined or reported for this compound.

Formation of Unsaturated Intermediates

Following from the lack of information on debromination, there are no documented studies on the formation of unsaturated intermediates, such as a di-alkene or cumulene species, from this compound. The generation of such reactive intermediates would be a significant aspect of its chemistry, but remains an uninvestigated area.

Transition Metal-Catalyzed Coupling Reactions

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) utilizing Bromine Sites

There is no published research on the use of the bromine atoms in this compound as leaving groups in transition metal-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. While these reactions are powerful tools for C-C and C-N bond formation, respectively, their application to this specific substrate has not been reported. nih.govnih.gov The reactivity of benzylic-type bromides in such couplings is known, but the specific electronic and steric environment of the pyrazine core would significantly influence the reaction's feasibility and outcome.

Other Metal-Mediated Transformations

The dibromomethyl groups in this compound serve as versatile handles for various metal-mediated transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Although specific examples involving this particular pyrazine derivative are not extensively documented, the reactivity of similar gem-dibromoalkylarenes provides a strong basis for predicting its chemical behavior.

One of the most significant transformations of gem-dibromomethyl groups is their conversion to aldehydes. This hydrolysis can be effectively mediated by various reagents, including silver nitrate (B79036) or, more commonly, by treatment with strong acids like sulfuric acid followed by hydrolysis. google.comsciengine.com This transformation is crucial as it converts the relatively unreactive dibromomethyl groups into highly versatile carbonyl functionalities. For this compound, this would lead to the formation of pyrazine-2,3-dicarbaldehyde (B12571530), a key intermediate for a wide array of subsequent reactions.

The resulting pyrazine-2,3-dicarbaldehyde can then participate in a variety of well-known metal-catalyzed cross-coupling reactions. For instance, olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions can be employed to form carbon-carbon double bonds. wikipedia.orgwikipedia.orgthermofisher.com A double Wittig reaction on pyrazine-2,3-dicarbaldehyde with appropriate phosphorus ylides could lead to the synthesis of 2,3-divinylpyrazine derivatives. Similarly, a double Horner-Wadsworth-Emmons reaction using phosphonate (B1237965) esters would also yield substituted 2,3-divinylpyrazines, often with high stereoselectivity for the (E)-isomer. nrochemistry.com

Furthermore, the aldehyde functionalities of pyrazine-2,3-dicarbaldehyde could be subjected to other metal-mediated transformations. For example, they could potentially undergo reductive amination in the presence of a suitable amine and a reducing agent, mediated by a metal catalyst, to form diamines.

Functional Group Interconversions on the Bromomethyl Groups

The bromine atoms on the dibromomethyl groups of this compound are excellent leaving groups, making them amenable to a range of functional group interconversions through nucleophilic substitution reactions.

As previously mentioned, the most fundamental interconversion is the hydrolysis to form pyrazine-2,3-dicarbaldehyde. This transformation is a cornerstone for the subsequent chemistry of this compound, converting the benzylic-type halides into reactive carbonyl groups. The hydrolysis of 4-substituted-1,2-bis(dibromomethyl)benzene to the corresponding phthalaldehyde has been shown to proceed efficiently using sulfuric acid. google.comsciengine.com A similar approach would be expected to be effective for the pyrazine analogue.

Beyond hydrolysis, the dibromomethyl groups can react with other nucleophiles. For instance, reaction with alkoxides would be expected to yield acetals, while reaction with thiols could produce thioacetals. These reactions would proceed via a stepwise substitution of the bromine atoms.

Another important class of functional group interconversions involves the reaction with phosphites or phosphines to generate precursors for olefination reactions. The Arbuzov reaction of this compound with a trialkyl phosphite (B83602) would likely lead to the formation of a tetraalkyl pyrazine-2,3-diylbis(methylene)bis(phosphonate). This bis(phosphonate) is the key reagent for the Horner-Wadsworth-Emmons reaction, allowing for the introduction of two vinyl groups onto the pyrazine ring upon reaction with aldehydes.

Similarly, reaction with triphenylphosphine (B44618) would generate a bis(phosphonium) salt. Treatment of this salt with a strong base would then form a bis(ylide), the reactive species in the Wittig reaction. This provides an alternative route to 2,3-divinylpyrazine derivatives upon reaction with carbonyl compounds.

The following table summarizes the expected functional group interconversions of the dibromomethyl groups of this compound based on the known reactivity of analogous compounds.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₂SO₄, H₂O | Pyrazine-2,3-dicarbaldehyde | Hydrolysis |

| This compound | P(OR)₃ | Tetraalkyl pyrazine-2,3-diylbis(methylene)bis(phosphonate) | Arbuzov Reaction |

| This compound | 1. PPh₃2. Strong Base | 2,3-Bis(triphenylphosphoranylidenemethyl)pyrazine | Wittig Reagent Formation |

| Pyrazine-2,3-dicarbaldehyde | Ph₃P=CHR (Wittig Reagent) | 2,3-Di(alkenyl)pyrazine | Wittig Reaction |

| Pyrazine-2,3-dicarbaldehyde | (RO)₂P(O)CH₂R' (HWE Reagent) | 2,3-Di(alkenyl)pyrazine | Horner-Wadsworth-Emmons Reaction |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of 2,3-bis-dibromomethyl-pyrazine from first principles. These methods can model the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Detailed Density Functional Theory (DFT) studies specifically characterizing the molecular structure and conformation of this compound are not readily found in the surveyed scientific literature. However, DFT methods are a standard approach for such investigations. A theoretical DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. For this compound, key parameters of interest would be the bond lengths and angles within the pyrazine (B50134) ring and of the dibromomethyl substituents, as well as the dihedral angles describing the orientation of the side chains relative to the ring. It is expected that the pyrazine ring itself is planar, with the substituents adopting a conformation that minimizes steric hindrance.

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not available in the reviewed literature. Generally, for pyrazine and its derivatives, the HOMO and LUMO are key determinants of their chemical reactivity, particularly in cycloaddition reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. In the context of the Diels-Alder reaction, where a diene reacts with a dienophile, the interaction between the HOMO of the diene and the LUMO of the dienophile is crucial for the reaction to proceed.

A specific Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the available literature. An MEP map is a valuable tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, an MEP analysis would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The bromine atoms, being highly electronegative, would also influence the electrostatic potential, creating regions of positive potential on the carbon atoms to which they are attached. This information is critical for predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for understanding the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.

There is a lack of specific computational studies performing transition state analysis for the key synthetic steps involving this compound in the reviewed literature. Such an analysis would be particularly insightful for understanding its conversion to the reactive intermediate, 2,3-bis(bromomethylene)-2,3-dihydropyrazine, a process that involves the elimination of bromine. Computational modeling could identify the transition state structure for this debromination step, providing information about the geometry and energy barrier for this transformation. This would clarify whether the reaction proceeds through a concerted or stepwise mechanism.

Spectroscopic Property Prediction (Methodology Focus)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical methods are employed to simulate its vibrational, magnetic resonance, and electronic spectra. These predictions are typically grounded in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which offer a good balance between accuracy and computational cost.

Computational Vibrational Analysis (e.g., IR, Raman)

The prediction of infrared (IR) and Raman spectra for this compound is achieved through computational vibrational analysis, a standard application of quantum chemistry. This process begins with the optimization of the molecule's ground-state geometry, typically using DFT methods such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

Once the optimized geometry, corresponding to a minimum on the potential energy surface, is located, the next step involves calculating the harmonic vibrational frequencies. This is done by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motions, which allows for the assignment of these modes to specific types of vibrations, such as C-H stretching, C-N stretching, or ring deformation modes.

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The calculated IR intensities and Raman activities are also obtained, allowing for the generation of a complete theoretical vibrational spectrum. This simulated spectrum can be a crucial tool for interpreting and assigning bands in experimentally recorded spectra.

Table 1: Representative Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Pyrazine Ring C-H Stretch | 3050 - 3150 | Moderate | Strong |

| Pyrazine Ring C-N Stretch | 1550 - 1650 | Strong | Moderate |

| Pyrazine Ring Deformation | 950 - 1100 | Moderate | Weak |

| C-Br Stretch | 600 - 750 | Strong | Strong |

Note: This table contains representative data based on typical computational results for similar molecules and is intended to be illustrative.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable computational tool for structure elucidation. For this compound, ¹³C and ¹H chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, which is widely implemented in quantum chemistry software.

The process starts with the DFT-optimized molecular geometry. The GIAO method is then used to calculate the isotropic magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The chemical shift of a given nucleus is then determined by referencing its calculated shielding value to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The choice of DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts. By comparing the calculated shifts for the different carbon and hydrogen atoms in the this compound structure, it is possible to predict the appearance of its ¹³C and ¹H NMR spectra. These theoretical predictions can aid in the assignment of experimental NMR signals and confirm the molecular structure.

Table 2: Representative Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Pyrazine C2/C3 | 145 - 155 | - |

| Pyrazine C5/C6 | 140 - 150 | 8.5 - 9.0 |

| Dibromomethyl Carbon | 30 - 40 | - |

Note: This table contains representative data based on typical computational results for similar molecules and is intended to be illustrative.

UV-Visible Absorption Spectra Prediction

The electronic transitions that give rise to UV-Visible absorption spectra can be predicted for this compound using Time-Dependent Density Functional Theory (TD-DFT). This method is a powerful approach for studying the excited states of molecules.

The calculation is typically performed on the previously optimized ground-state geometry. TD-DFT is used to calculate the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states without allowing for geometric relaxation in the excited state. These excitation energies are then related to the absorption wavelengths (λmax).

In addition to the excitation energies, the calculations also provide the oscillator strength for each transition. The oscillator strength is a measure of the probability of a given electronic transition occurring upon absorption of a photon. Transitions with high oscillator strengths are expected to result in intense peaks in the UV-Visible spectrum. Analysis of the molecular orbitals involved in the most significant transitions (e.g., HOMO to LUMO) provides insight into the nature of the electronic excitations, such as n → π* or π → π* transitions.

Table 3: Representative Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Type of Transition |

|---|---|---|---|

| 270 - 290 | > 0.1 | HOMO → LUMO | π → π* |

Note: This table contains representative data based on typical computational results for similar molecules and is intended to be illustrative.

Computational Studies on Reactivity Indices

Computational chemistry also allows for the quantification of the chemical reactivity of this compound through the calculation of various reactivity descriptors. These indices, derived from the principles of conceptual DFT, help in understanding the molecule's stability, reactivity, and the preferred sites for electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 4: Representative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Representative Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -7.0 to -8.0 |

| LUMO Energy | E(LUMO) | -1.5 to -2.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.0 - 6.0 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.25 to -5.25 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.5 - 3.0 |

| Global Softness (S) | 1 / (2η) | 0.16 to 0.20 |

| Electronegativity (χ) | -μ | 4.25 to 5.25 |

Note: This table contains representative data based on typical computational results for similar molecules and is intended to be illustrative.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule. Fukui functions are particularly useful for this purpose. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the Fukui functions can be calculated to identify:

Sites for Nucleophilic Attack: Regions where the Fukui function for electron addition is highest. These are the most electrophilic parts of the molecule.

Sites for Electrophilic Attack: Regions where the Fukui function for electron removal is highest. These are the most nucleophilic parts of the molecule.

Related indices, such as local softness and local electrophilicity/nucleophilicity, can also be derived to provide a more detailed picture of the molecule's reactive sites. This information is crucial for predicting the regioselectivity of its reactions. For this compound, the pyrazine nitrogen atoms are expected to be primary sites for electrophilic attack, while the carbon atoms of the pyrazine ring are potential sites for nucleophilic attack.

Table 5: Representative Local Reactivity Analysis for this compound

| Atomic Site | Predicted Susceptibility to Nucleophilic Attack | Predicted Susceptibility to Electrophilic Attack |

|---|---|---|

| Pyrazine Nitrogen Atoms | Low | High |

| Pyrazine Carbon Atoms (C5/C6) | High | Moderate |

Note: This table contains representative data based on typical computational results for similar molecules and is intended to be illustrative.

Applications in Organic Synthesis and Materials Science Precursor Development

Utilization as a Versatile Synthon for Complex Heterocycles

2,3-Bis-dibromomethyl-pyrazine serves as a potent precursor for generating pyrazine-based o-quinodimethanes, which are transient species that readily participate in cycloaddition reactions. thieme-connect.com This reactivity is central to its application in constructing fused and polycyclic heterocyclic frameworks.

A primary application of this compound is in the synthesis of quinoxalines, a class of fused pyrazine (B50134) heterocycles. The process typically involves a 1,4-dehalogenation reaction, often induced by sodium iodide, to form a transient 2,3-bis(bromomethylene)-2,3-dihydropyrazine intermediate. thieme-connect.de This intermediate is a powerful dienophile trap and readily reacts with various dienophiles in a Diels-Alder type reaction to yield the quinoxaline (B1680401) core. thieme-connect.degoogle.com For instance, its reaction with diethyl maleate (B1232345) produces quinoxaline-6,7-dicarboxylic acid diethyl ester, and with ethynylbenzene, it yields 6-phenylquinoxaline. google.comepdf.pub

Furthermore, in the absence of an external trapping agent, the compound can undergo intramolecular cyclization. Treatment with sodium iodide can induce the formation of trans-7,8-dibromo-2,5-diazabicyclo[4.2.0]octa-1,3,5-triene, a fused cyclobuta[b]pyrazine derivative. rsc.orgresearchgate.netepdf.pub

Table 1: Synthesis of Fused Pyrazine Systems

| Reactant(s) | Product | Reaction Type |

|---|---|---|

| This compound, Diethyl maleate, NaI | Quinoxaline-6,7-dicarboxylic acid diethyl ester | Intermediate Trapping / Cycloaddition google.com |

| This compound, Ethynylbenzene, NaI | 6-Phenylquinoxaline | Intermediate Trapping / Cycloaddition epdf.pub |

The synthetic utility of this compound extends to the construction of larger, more complex polycyclic aromatic compounds, including N-heteropentacenes. thieme-connect.comthieme-connect.com These reactions leverage the same principle of generating a reactive intermediate that can undergo cycloaddition with polycyclic dienophiles. A notable example is the reaction with substituted 1,4-anthraquinones to produce complex anthra[2,3-g]quinoxaline-dione systems. rsc.org These structures form the core of novel functional materials.

The compound's ability to react with bicyclic dienophiles further showcases its versatility in building complex, multi-ring structures. Its sodium iodide-catalyzed Diels–Alder reaction with norbornadiene is a key step in a documented synthesis of Varenicline, a molecule with a complex polycyclic framework. cimap.res.insci-hub.ru

Table 2: Construction of Polycyclic Compounds

| Reactant(s) | Product Class | Application / Significance |

|---|---|---|

| This compound, Substituted 1,4-anthraquinones | Anthra[2,3-g]quinoxaline-diones | Precursors to N-heteropentacenes rsc.org |

Based on a review of the available scientific literature, the use of this compound for the specific synthesis of spirocyclic systems has not been documented.

Precursor for Advanced Functional Materials

The same reactivity that makes this compound a valuable tool in synthesizing complex molecules also positions it as a key starting material for advanced functional materials designed for electronic applications.

The scientific literature reviewed does not describe the direct use of this compound as a monomer in polymerization reactions or for the explicit synthesis of monomers for polymer chemistry.

A significant application of this compound is as a foundational precursor for the synthesis of N-heteropentacene derivatives, which are under investigation for their potential in optoelectronic devices. thieme-connect.comthieme-connect.com By reacting the pyrazine synthon with various functionalized aromatic quinones, researchers can synthesize a library of N-heteropentacenequinones. rsc.org These resulting polycyclic aromatic compounds possess tunable electronic properties, such as ambipolar charge transport capabilities, which are essential for components in organic field-effect transistors (OFETs) and other optoelectronic applications. rsc.org The synthesis of molecules like 8,9,10,11-tetrachloroanthra[2,3-g]quinoxaline-6,13-dione from this compound exemplifies the creation of these advanced material precursors. rsc.org

Table 3: Precursors for Optoelectronic Materials

| Precursor | Resulting Functional Material | Potential Application |

|---|---|---|

| This compound | N-Heteropentacenequinones | Organic Field-Effect Transistors (OFETs) rsc.org |

Future Research Directions and Unexplored Reactivity

Expanding Synthetic Scope to Novel Pyrazine (B50134) Architectures

The dibromomethyl groups on the pyrazine ring are highly reactive functionalities that can serve as handles for a variety of chemical transformations. Future synthetic research could focus on leveraging these groups to construct more complex and novel pyrazine-based architectures.

One promising avenue is the use of 2,3-Bis-dibromomethyl-pyrazine in cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki or Stille couplings, could be employed to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 2 and 3 positions of the pyrazine ring. This would allow for the synthesis of a diverse library of pyrazine derivatives with tailored electronic and steric properties.

Furthermore, the dibromomethyl groups can be converted into other functional groups, such as aldehydes, carboxylic acids, or amines. These transformations would provide access to a new set of pyrazine-based synthons, further expanding the synthetic toolbox for creating intricate molecular structures. The development of efficient and selective methods for these functional group interconversions will be a key area of future research.

Investigation of Unconventional Reaction Pathways

Beyond traditional synthetic transformations, the unique electronic nature of the pyrazine ring and the presence of multiple bromine atoms in this compound could lead to unconventional and interesting reaction pathways.

For instance, the electron-deficient character of the pyrazine ring, enhanced by the electron-withdrawing dibromomethyl groups, could make it susceptible to nucleophilic aromatic substitution reactions. Investigating the reactivity of this compound with various nucleophiles could uncover novel substitution patterns and lead to the synthesis of highly functionalized pyrazines.

Another area of interest is the potential for intramolecular reactions. Under specific conditions, the dibromomethyl groups could react with each other or with the nitrogen atoms of the pyrazine ring to form fused or bridged bicyclic systems. The exploration of such cyclization reactions could lead to the discovery of new heterocyclic scaffolds with unique three-dimensional structures.

Advanced Computational Studies on Dynamic Behavior and Solvent Effects

To guide and rationalize experimental investigations, advanced computational studies will be crucial. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. semanticscholar.org

Furthermore, the dynamic behavior of these molecules, including conformational changes and intermolecular interactions, can be studied using molecular dynamics simulations. Understanding how the molecule behaves in different solvent environments is critical for optimizing reaction conditions and for predicting its properties in various applications. The influence of solvent on reaction pathways and product distributions is a key area where computational studies can provide significant insights.

Exploration of Self-Assembly and Supramolecular Chemistry Potential

The pyrazine core of this compound provides an excellent platform for the construction of self-assembling systems and supramolecular architectures. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors or as coordination sites for metal ions.

By strategically modifying the substituents at the 2 and 3 positions, it is possible to design molecules that can self-assemble into well-defined nanostructures, such as wires, sheets, or cages. The study of halogen bonding interactions, where the bromine atoms act as halogen bond donors, could also play a significant role in directing the self-assembly process. acs.orgresearchgate.net

The coordination chemistry of pyrazine-based ligands is a well-established field, and this compound could serve as a precursor to novel ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing. The investigation of how the dibromomethyl groups influence the coordination properties and the resulting supramolecular structures will be an exciting area of future research.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3-Bis-dibromomethyl-pyrazine, and how can side reactions be minimized?

- Methodological Answer : Bromination of pyrazine derivatives often employs reagents like N-bromosuccinimide (NBS) in solvents such as DMSO or THF under controlled temperatures (e.g., room temperature). For instance, bromination of pyrrolo[2,3-b]pyrazine analogs uses NBS in DMSO at rt to achieve regioselective substitution . To minimize over-bromination, stoichiometric control and reaction monitoring via TLC or HPLC are critical. Excess brominating agents should be quenched with reducing agents (e.g., Na₂S₂O₃) post-reaction.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns and purity. For example, pyranopyrazole derivatives are characterized by distinct methyl and aromatic proton signals in δ 2.0–3.0 ppm and δ 7.0–8.5 ppm, respectively .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. High-resolution data collection (e.g., synchrotron sources) improves accuracy, particularly for heavy atoms like bromine .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Waste Management : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis byproducts.

Advanced Research Questions

Q. How does this compound influence the electronic properties of metal complexes in catalysis or materials science?

- Methodological Answer : The ligand’s bromine substituents enhance σ-donor/π-acceptor capabilities, stabilizing metal oxidation states. For example, dinuclear Ru complexes with 2,3-bis(2-pyridyl)pyrazine (dpp) show metal-to-ligand charge transfer (MLCT) bands sensitive to ancillary ligands. Cyclic voltammetry (CV) reveals oxidation potentials shifted anodically by ~0.2 V compared to non-brominated analogs, indicating stronger metal-ligand coupling . Applications in photovoltaics or sensors require tuning via substituent effects.

Q. Can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For Suzuki-Miyaura couplings, bromine’s electronegativity lowers the LUMO energy of the pyrazine ring, facilitating oxidative addition with Pd(0) catalysts. Solvent effects (e.g., THF vs. DMF) are simulated using polarizable continuum models (PCM) to optimize reaction yields .

Q. How can this compound stabilize metastable phases in inorganic materials?

- Methodological Answer : Doping with brominated pyrazines can reduce lattice strain in metastable phases. For example, α-Ag₂MoO₄ synthesized with dpp doping under ambient conditions shows enhanced stability due to ligand incorporation into the crystal lattice, as confirmed by XRD and TEM. The ligand’s rigidity mitigates phase transitions observed in undoped samples .

Q. What strategies resolve contradictions in reported catalytic activities of pyrazine-derived complexes?

- Methodological Answer : Discrepancies often arise from solvent polarity or counterion effects. Systematic studies using standardized conditions (e.g., [Ru]/[ligand] ratios, solvent dielectric constants) are essential. For instance, CV and UV-vis spectroscopy under inert atmospheres (N₂/Ar) isolate electronic vs. steric contributions . Meta-analyses of crystallographic data (e.g., Cambridge Structural Database) identify trends in bond lengths/angles affecting reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.